米诺地尔 β-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

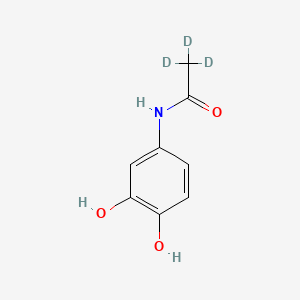

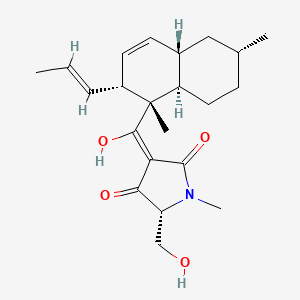

Minoxidil beta-D-Glucuronide is a metabolite of Minoxidil . Minoxidil is an antihypertensive and antialopecia agent . It activates ATP-activated K+ channels .

Synthesis Analysis

Minoxidil beta-D-Glucuronide is synthesized through glucuronidation, a metabolic process where glucuronic acid is attached to a substrate . This process is important in the metabolic fate of many drugs and other xenobiotics .Molecular Structure Analysis

The molecular formula of Minoxidil beta-D-Glucuronide is C15H23N5O7 . Its average mass is 385.372 Da .Physical And Chemical Properties Analysis

Minoxidil beta-D-Glucuronide is a brownish solid .科学研究应用

作用机制和药代动力学

米诺地尔通过多种途径发挥作用,包括作为血管扩张剂和抗炎剂,并诱导 Wnt/β-catenin 信号通路。它通过磺基转移酶的作用代谢为米诺地尔硫酸盐,即其活性形式。米诺地尔的疗效因人而异,这可能是由于毛囊内磺基转移酶活性存在差异,这突出了了解药物反应中的代谢途径以及遗传因素在治疗有效性中的作用的重要性(Gupta 等,2021 年)。

药物代谢中的葡萄糖醛酸化

葡萄糖醛酸化过程(药物被代谢成更易溶于水的化合物以供排泄)在包括米诺地尔在内的许多药物的药代动力学中至关重要。监测葡萄糖醛酸苷代谢物的浓度可以优化通过该途径代谢的药物的治疗效果。葡萄糖醛酸化的作用强调了了解药物代谢对于有效临床监测和制定治疗策略的重要性(Shipkova 和 Wieland,2005 年)。

β-葡萄糖醛酸苷酶在癌症中的作用

β-葡萄糖醛酸苷酶在人体组织中的活性与癌症有关,在癌组织中观察到高活性。这种酶在疾病病理生理学中的作用及其作为临床诊断工具或治疗靶点的潜力突出了酶活性在健康和疾病中的更广泛影响。了解此类酶的功能和调控可能为癌症和其他疾病提供新的治疗方法(Bartalos 和 Györkey,1963 年)。

治疗性药物监测和 UGT1A1 抑制剂

抑制 UGT1A1(葡萄糖醛酸化中的关键酶)在最小化药物相互作用和不良反应方面具有治疗意义。识别和表征 UGT1A1 抑制剂对于安全有效地使用药物(包括通过葡萄糖醛酸化途径代谢的药物)至关重要。这一研究领域对于优化药物治疗和降低药物引起的毒性的风险至关重要(Lv 等,2018 年)。

作用机制

Target of Action

Minoxidil beta-D-Glucuronide is a metabolite of Minoxidil , an antihypertensive and antialopecia agent . Minoxidil primarily targets ATP-activated K+ channels . These channels play a crucial role in regulating the membrane potential and cellular excitability .

Mode of Action

Minoxidil is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl - 2/Bax

Biochemical Pathways

The biochemical pathways affected by Minoxidil involve the ERK and Akt signaling pathways . These pathways play a significant role in cell survival, growth, and proliferation. By activating these pathways, Minoxidil can promote the survival of DPCs, which are crucial for hair growth .

Pharmacokinetics

Minoxidil has a relatively large volume of distribution of approximately 200L . It is primarily metabolized in the liver , with no evidence of accumulation when given chronically . Peak plasma concentrations of Minoxidil usually occur within 1 hour after ingestion, and more than 95% of the drug is absorbed from the gastrointestinal tract . The pharmacokinetics of Minoxidil beta-D-Glucuronide may be similar, but further studies are needed to confirm this.

Result of Action

The primary result of Minoxidil’s action is the promotion of hair growth and the treatment of androgenetic alopecia . It achieves this by promoting the survival of DPCs, which are essential for hair growth . As a metabolite of Minoxidil, Minoxidil beta-D-Glucuronide may contribute to these effects.

Action Environment

The action of Minoxidil and its metabolites can be influenced by various environmental factors. For instance, the gut microbiota can transform certain metabolites, potentially affecting their bioactivity . Additionally, dietary factors may also influence the action of Minoxidil and its metabolites .

安全和危害

未来方向

属性

IUPAC Name |

(2S,3S,4S,5R)-6-(2,6-diamino-4-piperidin-1-ylpyrimidin-1-ium-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O7/c16-7-6-8(19-4-2-1-3-5-19)18-15(17)20(7)27-14-11(23)9(21)10(22)12(26-14)13(24)25/h6,9-12,14,21-23H,1-5H2,(H4,16,17,18,24,25)/t9-,10-,11+,12-,14?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROBBFGRUDJFDG-ZAOAHOKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B561889.png)

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)